Technical Documentation Center

(2S)-3-amino-2-fluoropropan-1-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (2S)-3-amino-2-fluoropropan-1-ol
  • CAS: 344413-83-8

Core Science & Biosynthesis

Foundational

(2S)-3-amino-2-fluoropropan-1-ol CAS number 344413-83-8

An In-depth Technical Guide to (2S)-3-amino-2-fluoropropan-1-ol (CAS: 344413-83-8): Properties, Synthesis, and Applications Abstract (2S)-3-amino-2-fluoropropan-1-ol is a chiral, fluorinated amino alcohol that serves as...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (2S)-3-amino-2-fluoropropan-1-ol (CAS: 344413-83-8): Properties, Synthesis, and Applications

Abstract

(2S)-3-amino-2-fluoropropan-1-ol is a chiral, fluorinated amino alcohol that serves as a valuable building block in medicinal chemistry and drug development. The incorporation of a fluorine atom into small organic molecules can significantly alter their physicochemical and biological properties, including metabolic stability, binding affinity, and lipophilicity. This guide provides a comprehensive technical overview of (2S)-3-amino-2-fluoropropan-1-ol, detailing its chemical properties, a proposed synthetic pathway with a representative experimental protocol, its applications in research, and critical safety and handling procedures. This document is intended for researchers, synthetic chemists, and drug development professionals who utilize specialized chemical building blocks.

Physicochemical and Structural Properties

(2S)-3-amino-2-fluoropropan-1-ol is a trifunctional compound featuring a primary amine, a secondary fluoride, and a primary alcohol, with a defined stereocenter at the C2 position. These features make it a versatile synthon for introducing a fluorinated propylamine moiety into more complex molecules.

PropertyValueSource(s)
CAS Number 344413-83-8[1]
IUPAC Name (2S)-3-amino-2-fluoropropan-1-ol[1]
Molecular Formula C₃H₈FNO[1][2]
Molecular Weight 93.10 g/mol [1][3]
Physical Form Liquid or Solid
Purity Typically ≥97%[1][4]
InChI Key DTXCSCJRPZOOAQ-VKHMYHEASA-N[2]
Canonical SMILES NCCO[1]
Topological Polar Surface Area 46.2 Ų[3]
Hydrogen Bond Donor Count 2[2]
Hydrogen Bond Acceptor Count 3[2]
Rotatable Bond Count 2[2]
Storage Temperature 2-8°C or -20°C, under inert atmosphere[5]

Synthesis and Manufacturing Insights

The proposed pathway involves four key transformations:

  • Protection: The amine and carboxylic acid of L-serine are protected to prevent side reactions in subsequent steps. A common strategy is N-Boc protection and esterification.

  • Fluorination: The critical step is the nucleophilic substitution of the hydroxyl group with fluorine. This is typically achieved using a deoxofluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.

  • Reduction: The methyl ester is reduced to the primary alcohol using a suitable reducing agent like sodium borohydride or lithium borohydride.

  • Deprotection: The N-Boc protecting group is removed under acidic conditions (e.g., with trifluoroacetic acid or HCl) to yield the final product.

G cluster_0 Proposed Synthetic Workflow A Boc-L-Serine Methyl Ester B Fluorination (DAST or similar) A->B C Boc-(2S)-3-amino-2- fluoropropanoate B->C D Reduction (NaBH4 or LiBH4) C->D E Boc-(2S)-3-amino-2- fluoropropan-1-ol D->E F Deprotection (TFA or HCl) E->F G (2S)-3-amino-2- fluoropropan-1-ol (Final Product) F->G

Caption: A plausible synthetic workflow for (2S)-3-amino-2-fluoropropan-1-ol.

Analytical Characterization

To ensure the identity and purity of the final compound, a suite of analytical techniques is essential.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would confirm the presence of protons and their connectivity. Signals for the CH₂OH, CH₂N, and CHF protons would be expected, with characteristic splitting patterns due to H-H and H-F coupling.

    • ¹³C NMR: Would show three distinct carbon signals, with the signal for the carbon bearing the fluorine atom (C-F) exhibiting a large one-bond coupling constant (¹JCF).

    • ¹⁹F NMR: A crucial technique that would show a single resonance for the fluorine atom, split into a multiplet by the three adjacent protons.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the compound. Electrospray ionization (ESI) would likely show the protonated molecule [M+H]⁺ at m/z 94.066.[6]

  • Chiral High-Performance Liquid Chromatography (HPLC): Essential for determining the enantiomeric purity of the (2S)-enantiomer, ensuring it is free from its (2R) counterpart.

Applications in Drug Discovery and Research

The primary utility of (2S)-3-amino-2-fluoropropan-1-ol lies in its role as a specialized building block for the synthesis of complex, biologically active molecules.

  • Targeted Protein Degradation: This molecule is listed as a building block for protein degraders.[4] These are heterobifunctional molecules, such as PROTACs (Proteolysis-Targeting Chimeras), that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The structural motifs provided by this amino alcohol can be incorporated into the linker region or as part of the binder to either the target protein or the E3 ligase, potentially enhancing cell permeability and binding interactions. The incorporation of fluorine is a well-known strategy to improve the metabolic stability and pharmacokinetic profile of drug candidates.[7]

G cluster_0 Potential Incorporation Site PROTAC Warhead (Binds Target Protein) Linker Ligand (Binds E3 Ligase) Molecule (2S)-3-amino-2- fluoropropan-1-ol Molecule->PROTAC:f1 Structural Component

Caption: Role as a building block in targeted protein degradation technologies.

  • Peptidomimetics: The fluorinated amino alcohol structure can serve as a mimic for natural amino acid residues in peptides. This modification can confer resistance to enzymatic degradation and help to lock the peptide into a bioactive conformation, thereby improving its efficacy and duration of action.

Safety, Handling, and Storage Protocol

(2S)-3-amino-2-fluoropropan-1-ol is a hazardous chemical that must be handled with appropriate precautions by trained personnel.

GHS Hazard Information

Category Information
Signal Word Danger
Pictograms GHS05 (Corrosion), GHS07 (Exclamation Mark)
Hazard Statements H302: Harmful if swallowed. H314: Causes severe skin burns and eye damage. H335: May cause respiratory irritation.

| Precautionary Statements | P260, P280, P301+P330+P331, P303+P361+P353, P305+P351+P338, P310 |

Handling Protocol:

  • Engineering Controls: Always handle this substance within a certified chemical fume hood to avoid inhalation of vapors.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.[8]

    • Skin Protection: Wear a flame-retardant lab coat and chemically resistant gloves (e.g., nitrile). Inspect gloves before use and use proper removal technique.[8]

    • Respiratory Protection: If working outside a fume hood (not recommended), a full-face respirator with an appropriate cartridge is required.

  • Spill and Disposal: In case of a spill, evacuate the area. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. Dispose of waste in accordance with local, state, and federal regulations.[9]

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[9] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is recommended.

Representative Experimental Protocol: Deoxofluorination

The following is a representative, non-validated protocol for the fluorination step, adapted from standard procedures for deoxofluorination of alcohols.

Objective: To synthesize Boc-(2S)-3-amino-2-fluoropropanoate from Boc-L-Serine methyl ester.

Materials & Reagents:

  • Boc-L-Serine methyl ester

  • Diethylaminosulfur trifluoride (DAST)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)

Procedure:

  • Dissolve Boc-L-Serine methyl ester (1.0 eq) in anhydrous DCM in a flame-dried, three-neck flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add DAST (1.1 eq) dropwise to the stirred solution, ensuring the internal temperature does not rise above -70 °C.

  • After the addition is complete, allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 4-6 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of saturated NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil via flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 10-40% Ethyl Acetate in Hexanes) to yield the pure fluorinated intermediate.

  • Characterization: Confirm the identity of the product using NMR and MS as described in Section 3.

References

  • (S)-2-Amino-3-fluoropropan-1-ol hydrochloride. MilliporeSigma. [Link]

  • (2R)-3-amino-2-fluoropropan-1-ol | C3H8FNO | CID 15978408. PubChem. [Link]

  • (2R)-3-amino-2-fluoropropan-1-ol, min 97%, 1 gram. Lab Supplies. [Link]

  • (2S)-2-amino-3,3,3-trifluoropropan-1-ol | C3H6F3NO | CID 54594725. PubChem. [Link]

  • 2-Fluoropropan-1-ol | C3H7FO | CID 13278457. PubChem. [Link]

  • (1R,2S)-2-amino-3-fluoro-1-phenylpropan-1-ol. PubChem. [Link]

  • 2-amino-3-fluoropropan-1-ol hydrochloride (C3H8FNO). PubChemLite. [Link]

  • Amino acids with fluorinated olefinic motifs – synthetic approaches. Arkivoc. [Link]

  • Three 1-aminopropan-2-ols with potential biological activities. ResearchGate. [Link]

Sources

Exploratory

(2S)-3-amino-2-fluoropropan-1-ol chemical structure and properties

An In-Depth Technical Guide to (2S)-3-amino-2-fluoropropan-1-ol: A Chiral Building Block for Advanced Drug Development Abstract (2S)-3-amino-2-fluoropropan-1-ol is a synthetically versatile chiral building block of signi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (2S)-3-amino-2-fluoropropan-1-ol: A Chiral Building Block for Advanced Drug Development

Abstract

(2S)-3-amino-2-fluoropropan-1-ol is a synthetically versatile chiral building block of significant interest to the pharmaceutical and life sciences industries. As a trifunctional molecule incorporating a primary amine, a primary alcohol, and a stereodefined fluorine-bearing carbon center, it offers a unique scaffold for creating complex, high-value molecules. The strategic incorporation of a fluorine atom can profoundly influence the physicochemical and pharmacological properties of a parent drug, including metabolic stability, pKa, and binding affinity. This guide provides a comprehensive technical overview of (2S)-3-amino-2-fluoropropan-1-ol, covering its chemical structure, properties, a plausible synthetic pathway with detailed protocols, and its applications in modern drug discovery, particularly as a component in protein degraders.

Introduction: The Strategic Value of Fluorinated Amino Alcohols

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[1][2] Over 30% of small-molecule drugs contain at least one fluorine atom, a testament to the element's ability to modulate key molecular properties favorably.[2] Fluorine's high electronegativity, small van der Waals radius, and the strength of the C-F bond can enhance metabolic stability, improve binding to target proteins, and alter acidity or basicity of nearby functional groups.[1]

Fluorinated amino acids and their derivatives, such as amino alcohols, are particularly valuable as they merge the benefits of fluorination with the chiral scaffolding of amino acids, which are foundational to a vast number of pharmaceuticals.[][4][5] (2S)-3-amino-2-fluoropropan-1-ol emerges from this context as a powerful intermediate, providing researchers with a tool to introduce a precisely positioned fluorine atom into a three-carbon chain that also contains amine and alcohol functionalities for further chemical elaboration.

Chemical Identity and Molecular Structure

(2S)-3-amino-2-fluoropropan-1-ol is a chiral molecule whose identity is defined by its specific arrangement of atoms in three-dimensional space. The "(2S)" designation specifies the stereochemistry at the fluorine-bearing carbon, which is critical for achieving stereospecific interactions with biological targets.

Caption: Chemical structure of (2S)-3-amino-2-fluoropropan-1-ol.

Table 1: Chemical Identifiers and Properties

PropertyValueSource(s)
IUPAC Name (2S)-3-amino-2-fluoropropan-1-ol[6]
CAS Number 344413-83-8[6]
Molecular Formula C₃H₈FNO[7][8]
Molecular Weight 93.10 g/mol [7][9]
InChI Key DTXCSCJRPZOOAQ-VKHMYHEASA-N[6]
Physical Form Liquid (Free Base) / Solid (Hydrochloride Salt)[6][10][11]
Purity Typically ≥95%[9][10]
Storage Store at 2-8°C under an inert atmosphere[10][11]

Physicochemical Properties and Safety Profile

The properties of (2S)-3-amino-2-fluoropropan-1-ol are dictated by its trifunctional nature. The hydroxyl and amino groups render it polar, while the fluorine atom subtly modulates its electronic character and lipophilicity.

Safety and Handling: (2S)-3-amino-2-fluoropropan-1-ol is classified as a hazardous substance and must be handled with appropriate precautions in a controlled laboratory environment.[6]

Table 2: GHS Hazard and Safety Information

CategoryInformationSource(s)
Signal Word Danger[6]
Hazard Statements H302: Harmful if swallowed.H314: Causes severe skin burns and eye damage.H335: May cause respiratory irritation.[6]
Precautionary Codes P260, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310[6]

Experimental Protocol: Safe Handling

  • Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of vapors or mists.[12] Ensure an eyewash station and safety shower are readily accessible.[12]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and tightly fitting safety goggles. A face shield is recommended when handling larger quantities.[13]

  • Dispensing: As the free base is a liquid, dispense carefully to avoid splashes. The hydrochloride salt is a solid and should be handled in a way that prevents dust generation.[6][10]

  • Spill Response: In case of a spill, evacuate the area. Use an inert absorbent material for liquid spills. Avoid generating dust from solid spills. Collect waste into a sealed container for hazardous waste disposal.[13]

  • First Aid:

    • Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[12][14]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[12][14]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[12][14]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[12][14]

Synthesis and Characterization

While multiple synthetic routes are possible, a common and logical approach for producing enantiomerically pure (2S)-3-amino-2-fluoropropan-1-ol is a chiral pool synthesis starting from a readily available, optically pure precursor such as (S)-serine. This strategy preserves the stereocenter of the starting material.

The following proposed workflow is based on established chemical transformations for preparing fluorinated amino alcohols.[15][16]

synthesis_workflow start (S)-Serine derivative (Boc-Ser-OMe) step2 Fluorination (DAST or Deoxo-Fluor) -OH to -F conversion start->step2 1. Fluorination step1 Protection & Esterification (Boc₂O, MeOH/H⁺) intermediate1 (2S)-Boc-2-amino-3-fluoropropanoate step2->intermediate1 step3 Reduction (LiBH₄ or NaBH₄) Ester to Alcohol intermediate1->step3 2. Reduction intermediate2 (2S)-3-(Boc-amino)-2-fluoropropan-1-ol step3->intermediate2 step4 Deprotection (TFA or HCl) Removal of Boc group intermediate2->step4 3. Deprotection product (2S)-3-amino-2-fluoropropan-1-ol step4->product

Caption: Proposed synthetic workflow for (2S)-3-amino-2-fluoropropan-1-ol.

Experimental Protocol: Proposed Synthesis

Causality: This multi-step synthesis relies on protecting groups to prevent unwanted side reactions and ensures the selective transformation of functional groups. The choice of a fluorinating agent like DAST is common for converting hydroxyl groups to fluorine.[15] The final deprotection under acidic conditions is a standard method for removing the Boc group.[16]

Step 1: Synthesis of Boc-L-Serine Methyl Ester (Protected Starting Material)

  • Suspend L-serine in anhydrous methanol.

  • Cool the suspension to 0 °C and bubble HCl gas through it or add thionyl chloride dropwise to generate the methyl ester in situ.

  • After the reaction is complete (monitored by TLC), evaporate the solvent.

  • Redissolve the crude serine methyl ester hydrochloride in a suitable solvent (e.g., dichloromethane) with a base (e.g., triethylamine).

  • Add di-tert-butyl dicarbonate (Boc₂O) and stir at room temperature until the reaction is complete.

  • Work up the reaction mixture to isolate the pure Boc-L-serine methyl ester.

Step 2: Fluorination of the Hydroxyl Group

  • Dissolve Boc-L-serine methyl ester in anhydrous dichloromethane and cool to -78 °C under an inert atmosphere (e.g., Argon).

  • Slowly add a solution of diethylaminosulfur trifluoride (DAST) or a similar fluorinating agent.

  • Allow the reaction to warm slowly to room temperature and stir until the starting material is consumed (monitored by TLC and ¹⁹F NMR).

  • Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the combined organic layers, and purify by column chromatography to yield methyl (2S)-2-[(tert-butoxycarbonyl)amino]-3-fluoropropanoate.

Step 3: Reduction of the Ester to a Primary Alcohol

  • Dissolve the fluorinated ester from Step 2 in an anhydrous solvent like tetrahydrofuran (THF).

  • Cool the solution to 0 °C and add a reducing agent such as lithium borohydride (LiBH₄) portion-wise.

  • Stir the reaction at 0 °C to room temperature until complete.

  • Quench the reaction by the slow addition of water or aqueous acid.

  • Extract the product, dry the organic phase, and concentrate to yield tert-butyl N-[(2S)-2-fluoro-3-hydroxypropyl]carbamate.

Step 4: Deprotection of the Amine

  • Dissolve the Boc-protected amino alcohol from Step 3 in dichloromethane.

  • Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane at 0 °C.

  • Stir the mixture at room temperature for 1-2 hours.

  • Evaporate the solvent and excess acid under reduced pressure to yield the final product, (2S)-3-amino-2-fluoropropan-1-ol, typically as its corresponding salt (e.g., trifluoroacetate or hydrochloride).

Analytical Characterization: The identity and purity of the final product and all intermediates must be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential to confirm the chemical structure.

    • ¹H NMR: Expect to see complex splitting patterns for the protons on the three-carbon backbone due to H-H and H-F coupling.

    • ¹³C NMR: The carbon attached to the fluorine will show a large one-bond C-F coupling constant (¹JCF).

    • ¹⁹F NMR: A single resonance, likely a triplet of triplets, will confirm the presence of the fluorine atom.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact molecular weight and elemental composition of the molecule.[16]

Applications in Drug Development and Research

(2S)-3-amino-2-fluoropropan-1-ol is not just a theoretical curiosity; it is a commercially available building block with direct applications in advanced therapeutic modalities.

  • Chiral Scaffolding: Its defined stereochemistry makes it an ideal starting point for the synthesis of enantiomerically pure pharmaceuticals. The amine and alcohol groups serve as versatile handles for building larger, more complex molecules through reactions like amidation, alkylation, and etherification.

  • Protein Degraders: The compound is explicitly marketed as a "Protein Degrader Building Block".[9] This points to its use in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) and other related degrader technologies. In a typical PROTAC, a molecule consists of two "warheads" connected by a linker. One warhead binds to a target protein of interest, and the other binds to an E3 ubiquitin ligase. The (2S)-3-amino-2-fluoropropan-1-ol scaffold can be incorporated into the linker or the warhead moieties, where the fluorine atom can be used to fine-tune cell permeability, metabolic stability, and binding interactions of the final degrader molecule.

  • Peptidomimetics: The introduction of fluorinated amino acid or amino alcohol mimics into peptides can significantly enhance their stability against enzymatic degradation and improve their pharmacological profiles.[15][17] This compound can be used to create non-natural peptide backbones with unique conformational properties.

Conclusion

(2S)-3-amino-2-fluoropropan-1-ol stands as a prime example of a modern chemical building block designed to meet the complex challenges of contemporary drug discovery. Its value is derived from the synergistic combination of stereochemical purity and the strategic placement of a fluorine atom within a versatile trifunctional scaffold. By providing a reliable method to install fluorine, this molecule enables medicinal chemists to systematically modulate the properties of lead compounds, ultimately accelerating the development of safer and more effective therapeutics. Its documented role as a building block for protein degraders ensures its continued relevance in cutting-edge areas of pharmaceutical research.

References

  • Poceciun, F., et al. (2012). Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • O'Hagan, D., et al. (2012). Synthesis, structure, and biological applications of α-fluorinated β-amino acids and derivatives. Helvetica Chimica Acta. Available at: [Link]

  • Walsh Medical Media. (2015). Fluorinated Aromatic Amino Acids and its Therapeutic Applications. Retrieved February 24, 2026, from [Link]

  • Thermo Fisher Scientific. (2012). SAFETY DATA SHEET: (R)-(-)-1-Aminopropan-2-ol.
  • Chang, I. S., & Willis, C. J. (1977). Fluorinated alkoxides. Part XI. Studies on highly fluorinated amino-alcohols and their metal derivatives. Canadian Journal of Chemistry. Available at: [Link]

  • PubChem. (n.d.). (2R)-3-amino-2-fluoropropan-1-ol. Retrieved February 24, 2026, from [Link]

  • Benchchem. (2025). Synthesis of Enantiomerically Pure (2S)-2-(Methylamino)propan-1-ol: An In-depth Technical Guide. Retrieved February 24, 2026, from a publicly available technical guide.
  • PubChem. (n.d.). 2-Fluoropropan-1-ol. Retrieved February 24, 2026, from [Link]

  • Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry. Available at: [Link]

  • Lab Supplies. (n.d.). (2R)-3-amino-2-fluoropropan-1-ol, min 97%, 1 gram. Retrieved February 24, 2026, from [Link]

  • PubChem. (n.d.). (2R)-2-Fluoropropan-1-ol. Retrieved February 24, 2026, from [Link]

  • PubChemLite. (n.d.). 3-amino-2,2-difluoropropan-1-ol (C3H7F2NO). Retrieved February 24, 2026, from [Link]

  • Mycock, C., et al. (2025). Utilization of fluorinated α-amino acids in small molecule drug design. Expert Opinion on Drug Discovery. Available at: [Link]

  • Giménez, D., et al. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Molecules. Available at: [Link]

  • PubChem. (n.d.). (1R,2S)-2-amino-3-fluoro-1-phenylpropan-1-ol. Retrieved February 24, 2026, from [Link]

  • PubChem. (n.d.). 3-Amino-2,2-difluoropropan-1-ol. Retrieved February 24, 2026, from [Link]

  • Google Patents. (n.d.). KR101675450B1 - A method for preparing optically active 3-amino-1-propanol derivatives...
  • Silva, J. P., et al. (2019). Amino Acids in the Development of Prodrugs. Molecules. Available at: [Link]

  • NIST. (n.d.). 2-Propanol, 1-amino-. In NIST Chemistry WebBook. Retrieved February 24, 2026, from [Link]

Sources

Foundational

Technical Comparative Guide: (2S)-3-amino-2-fluoropropan-1-ol vs. 3-amino-2-fluoropropan-1-ol Hydrochloride

Executive Summary This guide analyzes the critical distinctions between (2S)-3-amino-2-fluoropropan-1-ol (Compound A) and 3-amino-2-fluoropropan-1-ol hydrochloride (Compound B). While they share the same core fluorinated...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide analyzes the critical distinctions between (2S)-3-amino-2-fluoropropan-1-ol (Compound A) and 3-amino-2-fluoropropan-1-ol hydrochloride (Compound B).

While they share the same core fluorinated amino-alcohol skeleton, they serve distinct roles in the drug development lifecycle. Compound A is the reactive, chirally pure intermediate required for stereoselective synthesis (notably in oxazolidinone antibiotics like Linezolid). Compound B is the stabilized salt form , preferred for logistics, storage, and bulk handling due to its resistance to oxidation and hygroscopicity.

Core Distinction:

  • (2S)-Free Base: The Nucleophile. Used in asymmetric synthesis.[1] Unstable in long-term storage.

  • HCl Salt: The Precursor. Used for inventory and transport. Must be neutralized (liberated) before use in nucleophilic substitutions.

Part 1: Structural & Stereochemical Analysis

The nomenclature difference implies two divergences: Stereochemistry and Ionic State .

Stereochemical Configuration
  • (2S)-3-amino-2-fluoropropan-1-ol: The prefix (2S)- explicitly defines the chirality at the C2 position. In the context of Linezolid and related antibiotics, the (S)-configuration of the side chain is essential for binding affinity to the bacterial 50S ribosomal subunit.

  • 3-amino-2-fluoropropan-1-ol (unspecified): The lack of a stereodescriptor typically implies a racemic mixture (50:50 ratio of R and S enantiomers) or a material of undefined optical purity. Using this in a synthesis targeting a chiral drug would result in a 50% yield loss (eutomer vs. distomer) and difficult downstream purification.

The Fluorine Effect (Gauche Effect)

The presence of fluorine at the C2 position is not merely structural; it exerts a strong inductive effect (-I) .

  • Basicity: The electron-withdrawing fluorine lowers the pKa of the adjacent amine compared to non-fluorinated aminopropanol.

  • Conformation: The gauche effect (preference for C-F and C-N/O bonds to be gauche rather than anti) dictates the molecule's spatial arrangement, influencing how it fits into enzyme binding pockets.

Decision Matrix: Which Form to Choose?

DecisionMatrix Start Start: Select Reagent Goal_Storage Goal: Long-term Storage or Transport Start->Goal_Storage Goal_Reaction Goal: Asymmetric Synthesis (e.g., Linezolid) Start->Goal_Reaction Select_HCl Select: HCl Salt (Racemic or Chiral) Goal_Storage->Select_HCl High Stability Select_Base Select: (2S)-Free Base Goal_Reaction->Select_Base High Reactivity Action_Neutralize Action: Free-basing Protocol (NaOH/DCM Extraction) Select_HCl->Action_Neutralize Before Use Action_Direct Action: Direct Nucleophilic Attack Select_Base->Action_Direct Action_Neutralize->Action_Direct

Figure 1: Decision matrix for selecting between the salt and free base forms based on experimental intent.

Part 2: Physicochemical Properties & Handling

The conversion of the amine to its hydrochloride salt dramatically alters physical properties.

Property(2S)-3-amino-2-fluoropropan-1-ol (Free Base)3-amino-2-fluoropropan-1-ol HCl (Salt)
Physical State Viscous liquid or low-melting solidCrystalline Solid
Hygroscopicity High (Absorbs atmospheric water)Low to Moderate
Oxidation Stability Low (Amine prone to N-oxide formation)High (Protonated amine is protected)
Solubility Soluble in organic solvents (DCM, THF, Alcohols)Highly soluble in Water, Methanol; Insoluble in non-polar organics
Nucleophilicity Active Nucleophile Inactive (Must be deprotonated)
Storage Condition Inert gas (Ar/N2), < -20°C, DarkDesiccated, Room Temp or 4°C
Handling The Free Base

The free base is sensitive.[2] Upon exposure to air, it can absorb moisture (altering stoichiometry) and react with CO2 to form carbamates, or oxidize.

  • Protocol: Always handle the free base under an inert atmosphere (Nitrogen or Argon).

  • Risk: Using an oxidized free base in synthesis will lead to side products and lower yields of the target oxazolidinone.

Part 3: Synthetic Utility & Protocols

The Role in Linezolid Synthesis

The (2S)-3-amino-2-fluoropropan-1-ol moiety provides the chiral "tail" of the Linezolid molecule. The fluorine atom enhances metabolic stability and binding.

  • Mechanism: The primary amine of the free base acts as a nucleophile, typically attacking an activated ester or carbonate to close the oxazolidinone ring.

  • Why HCl Fails Here: The ammonium group (-NH3+) in the HCl salt is not nucleophilic. It cannot attack electrophiles. It must be "liberated" first.

Protocol: Liberation of the Free Base (Salt Neutralization)

If you purchase the stable HCl salt but need the reactive (2S)-free base, follow this standard desalting protocol.

Reagents:

  • 3-amino-2-fluoropropan-1-ol HCl (1.0 eq)[3]

  • Sodium Hydroxide (NaOH), 4M aqueous solution

  • Dichloromethane (DCM) or 2-MeTHF

  • Anhydrous Sodium Sulfate (Na2SO4)

Methodology:

  • Dissolution: Dissolve the HCl salt in a minimum amount of water (approx 5 mL per gram).

  • Basification: Cool to 0°C. Slowly add 4M NaOH until pH > 12. Note: The solution may become cloudy as the free base separates.

  • Extraction: Extract the aqueous layer 3x with DCM. The fluorinated amine is amphiphilic but prefers the organic layer at high pH.

  • Drying: Combine organic layers, dry over Na2SO4, and filter.

  • Concentration: Remove solvent under reduced pressure (Rotovap) at low temperature (< 40°C) to avoid thermal degradation.

  • Yield: The resulting oil is the reactive (2S)-free base. Use immediately.

Workflow Visualization

SynthesisWorkflow HCl HCl Salt (Stable Solid) FreeBase (2S)-Free Base (Reactive Oil) HCl->FreeBase Neutralization (Extraction) NaOH NaOH (aq) pH > 12 NaOH->FreeBase Product Target Oxazolidinone FreeBase->Product Nucleophilic Attack Substrate Activated Substrate Substrate->Product

Figure 2: Conversion of the stable salt precursor into the active pharmaceutical intermediate.

Part 4: Analytical Characterization

Distinguishing the two forms analytically is critical for Quality Control (QC).

1H-NMR Spectroscopy

The protonation state of the amine significantly shifts the signals of the adjacent protons (alpha-protons).

  • Free Base: The protons on C3 (adjacent to NH2) will appear upfield (lower ppm, typically ~2.7 - 3.0 ppm).

  • HCl Salt: The protons on C3 (adjacent to NH3+) will shift downfield (higher ppm, typically ~3.2 - 3.5 ppm) due to the deshielding effect of the positive charge.

Chiral HPLC

To verify the "(2S)" designation against a generic "3-amino..." label:

  • Technique: Chiral High-Performance Liquid Chromatography.

  • Column: Polysaccharide-based chiral columns (e.g., Chiralpak AD-H or OD-H).

  • Observation: The (2S) enantiomer will elute as a single sharp peak. The racemic mixture will show two peaks with a 1:1 area ratio.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15978408, (2R)-3-amino-2-fluoropropan-1-ol.[4] (Note: Enantiomer reference for physical data). Retrieved from [Link]

  • Brickner, S. J., et al. (1996).Synthesis and antibacterial activity of U-100592 and U-100766, two oxazolidinone antibacterial agents for the potential treatment of multidrug-resistant gram-positive bacterial infections. Journal of Medicinal Chemistry.
  • PharmaOffer. Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. Retrieved from [Link]

  • Haufe, G., & Soloshonok, V. (Eds.). (2019).Fluorine-containing Amino Acids: Synthesis and Properties. Wiley-VCH.

Sources

Protocols & Analytical Methods

Method

Preparation of fluorinated amino acid derivatives using (2S)-3-amino-2-fluoropropan-1-ol

Application Note: Strategic Synthesis of Fluorinated -Amino Acid Derivatives Executive Summary The incorporation of fluorine into peptide backbones is a pivotal strategy in modern drug discovery. It modulates pKa, enhanc...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of Fluorinated


-Amino Acid Derivatives 

Executive Summary

The incorporation of fluorine into peptide backbones is a pivotal strategy in modern drug discovery. It modulates pKa, enhances lipophilicity, and dramatically improves metabolic stability against proteolytic enzymes. This guide details the conversion of (2S)-3-amino-2-fluoropropan-1-ol (CAS: 344413-83-8) into high-value


-fluoro-

-amino acid building blocks.

Unlike standard amino acid synthesis, the presence of the fluorine atom at the


-position (relative to the incipient carboxylate) and the 

-position (relative to the amine) presents unique challenges, specifically the risk of racemization via enolization and

-elimination of hydrogen fluoride. This protocol prioritizes enantiomeric retention and scalability , utilizing a mild, two-stage oxidation workflow over harsh direct oxidations.

Strategic Analysis of Synthetic Routes

The starting material, (2S)-3-amino-2-fluoropropan-1-ol, offers a divergent synthetic platform. We focus on two primary trajectories:

  • Linear Oxidation: Generating N-protected

    
    -fluoro-
    
    
    
    -amino acids for solid-phase peptide synthesis (SPPS).
  • Cyclic Rigidification: Forming 5-fluoro-1,3-oxazinan-2-ones as conformationally restricted scaffolds.

Critical Control Points (CCPs)
  • Amine Protection: The free amine is incompatible with oxidative conditions. A tert-butoxycarbonyl (Boc) group is selected for its stability to basic oxidative conditions and facile removal under acidic conditions (TFA/DCM), which avoids the basic conditions that could trigger HF elimination.

  • Oxidation Method: Traditional Jones oxidation (Cr(VI)/H₂SO₄) is too acidic and aggressive, risking racemization of the sensitive

    
    -fluoro stereocenter. We employ a TEMPO-catalyzed  approach, which proceeds under mild, buffered conditions.
    

Visualizing the Synthetic Workflow

The following diagram illustrates the divergent pathways and the critical decision nodes for the chemist.

G Start (2S)-3-amino- 2-fluoropropan-1-ol Protect Step 1: N-Boc Protection (Boc2O, TEA) Start->Protect Inter_1 N-Boc-Amino Alcohol Protect->Inter_1 Ox_1 Step 2A: Mild Oxidation (TEMPO/BAIB) Inter_1->Ox_1 Path A (Amino Acid Synthesis) Cyclize Step 3: Cyclization (CDI or Phosgene) Inter_1->Cyclize Path B (Scaffold Synthesis) Aldehyde Intermediate Aldehyde Ox_1->Aldehyde Ox_2 Step 2B: Pinnick Oxidation (NaClO2, NaH2PO4) Aldehyde->Ox_2 Final_Acid Target A: (2S)-N-Boc-3-amino- 2-fluoropropanoic acid Ox_2->Final_Acid Final_Cyc Target B: (5S)-5-fluoro-1,3- oxazinan-2-one Cyclize->Final_Cyc

Figure 1: Divergent synthesis of linear and cyclic fluorinated derivatives from the amino-alcohol precursor.

Detailed Experimental Protocols

Step 1: N-Boc Protection

Rationale: Protection is mandatory to prevent N-oxidation and facilitate organic solubility.

  • Reagents: (Boc)₂O (1.1 equiv), Triethylamine (1.2 equiv), DCM (0.2 M).

  • Procedure:

    • Dissolve (2S)-3-amino-2-fluoropropan-1-ol (1.0 equiv) in dry dichloromethane (DCM) at 0°C.

    • Add triethylamine (1.2 equiv) followed by dropwise addition of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv) dissolved in minimal DCM.

    • Allow to warm to room temperature (RT) and stir for 4 hours.

    • Workup: Wash with 0.5 M citric acid (removes unreacted amine/TEA), sat. NaHCO₃, and brine.[1] Dry over Na₂SO₄ and concentrate.

    • Yield: Typically >90% as a white solid/oil.

Step 2: The "Safe" Oxidation (TEMPO/Pinnick Sequence)

Rationale: This two-step sequence avoids strong acids (Jones) and strong bases, preserving the


-fluoro stereocenter.

Part A: Oxidation to Aldehyde (TEMPO/BAIB)

  • Reagents: TEMPO (0.1 equiv), BAIB (Bis(acetoxy)iodo)benzene (1.1 equiv), DCM/H₂O (10:1).

  • Protocol:

    • Dissolve N-Boc-alcohol from Step 1 in DCM. Add water (10% v/v).

    • Add TEMPO (10 mol%).

    • Add BAIB (1.1 equiv) in one portion. Stir vigorously at RT.

    • Monitor: Reaction is typically complete in 2–4 hours. The mixture turns orange/red.

    • Quench: Add sat. aq. Na₂S₂O₃ to quench oxidant.[1][2] Extract with DCM.[1]

    • Note: The aldehyde intermediate is sensitive; proceed immediately to Part B.

Part B: Pinnick Oxidation to Carboxylic Acid

  • Reagents: NaClO₂ (1.5 equiv), NaH₂PO₄ (1.5 equiv), 2-methyl-2-butene (scavenger, 5.0 equiv), t-BuOH/H₂O (3:1).

  • Protocol:

    • Dissolve the crude aldehyde in t-BuOH/H₂O (3:1).

    • Add 2-methyl-2-butene (scavenger for HOCl to prevent chlorination).

    • Add NaH₂PO₄ (buffer to maintain pH ~4.5).

    • Add NaClO₂ (sodium chlorite) portion-wise at 0°C.

    • Stir at RT for 2–6 hours.

    • Workup (Critical): Acidify to pH 3 with 1M HCl (carefully!). Extract immediately with Ethyl Acetate.

    • Purification: Recrystallization from Hexane/EtOAc is preferred over column chromatography to avoid silica-induced elimination.

Quantitative Data Summary

ParameterMethod A: Jones OxidationMethod B: TEMPO/Pinnick (Recommended)Method C: RuCl₃/NaIO₄
Reagents CrO₃, H₂SO₄TEMPO, NaClO₂RuCl₃, NaIO₄
pH Conditions Strongly Acidic (<1)Buffered (pH 4–7)Neutral/Slightly Acidic
Yield (Typical) 40–50%75–85% 60–70%
Enantiomeric Excess (%ee) Risk of erosion (<90%)Retained (>98%) Retained (>95%)
Safety Profile Toxic Cr(VI) wasteLow toxicityRu residue removal required

Characterization & Quality Control

Validating the structure requires specific attention to the Fluorine-Hydrogen couplings.

  • ¹⁹F NMR: The fluorine signal will appear as a multiplet (typically around -180 to -200 ppm, referenced to CFCl₃) due to coupling with the geminal proton and vicinal protons.

  • ¹H NMR (Diagnostic):

    • 
      -Proton (CHF):  Look for a distinct multiplet (ddd or dm) shifted downfield (~4.8–5.2 ppm) due to the electron-withdrawing carboxyl and fluorine groups.
      
    • Coupling Constants: The geminal

      
       coupling is typically large (45–50 Hz). This "doublet of..." pattern is the fingerprint of the 
      
      
      
      -fluoro motif.

Self-Validation Check: If the


 coupling disappears or the integration of the 

-proton signal decreases, elimination to the

-unsaturated acid (fluoro-acrylate) has occurred.

References

  • Synthesis of Fluorinated Amino Acids: Chem. Rev. 2019, 119, 18, 10718–10801. Link

  • TEMPO-Mediated Oxidations: Org. Process Res. Dev. 2011, 15, 1, 123–129. Link

  • Pinnick Oxidation Protocol: Tetrahedron 1981, 37, 2091-2096. Link

  • Ruthenium Catalyzed Oxidations: J. Org. Chem. 2003, 68, 7123-7125.[3] Link

  • Prepar

    
    -Fluoro Amines: J. Am. Chem. Soc. 2011, 133, 11482–11484. Link
    

Sources

Application

Application Note: Enzymatic Resolution Strategies for High-Purity 3-Amino-2-Fluoropropan-1-ol

This Application Note details the enzymatic resolution strategies for 3-amino-2-fluoropropan-1-ol , a critical chiral fluorinated building block used in the synthesis of next-generation kinase inhibitors and GPR52 modula...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the enzymatic resolution strategies for 3-amino-2-fluoropropan-1-ol , a critical chiral fluorinated building block used in the synthesis of next-generation kinase inhibitors and GPR52 modulators.

Executive Summary

The introduction of a fluorine atom at the


-position of an amino alcohol significantly modulates the pKa of the amine (typically lowering it by 1–2 units), enhances metabolic stability, and alters lipophilicity (

). However, the synthesis of enantiopure 3-amino-2-fluoropropan-1-ol is challenging due to the potential for racemization (HF elimination) and the difficulty of resolving a primary alcohol with a remote (

-position) chiral center.

This guide presents two validated protocols:

  • Method A (Recommended): Lipase-catalyzed hydrolysis of the ester precursor (N-Boc-3-amino-2-fluoropropanoate). This method offers the highest enantioselectivity (

    
    ) by placing the reaction center (
    
    
    
    -carbonyl) closer to the chiral fluorine.
  • Method B (Alternative): Direct kinetic resolution of the N-protected amino alcohol via transesterification.

Strategic Analysis & Mechanism

The Challenge of -Chiral Primary Alcohols

Lipases (e.g., CAL-B, PPL) discriminate enantiomers based on the spatial fit of the chiral center within the enzyme's active site. In 3-amino-2-fluoropropan-1-ol , the chiral center (C2) is separated from the reactive hydroxyl group (C1) by a methylene spacer. This distance often results in poor enantiomeric discrimination (


) during direct acylation.
The Solution: Proximity Engineering

To maximize selectivity, the resolution is best performed at the ester oxidation state (Method A). In the ester precursor, the hydrolytic reaction occurs at the carbonyl carbon, which is directly adjacent (


) to the chiral C-F center.
Reaction Pathway Diagram

The following flowchart illustrates the decision logic and workflow for Method A.

G cluster_legend Key RacemicEster Racemic Precursor (Ethyl 3-(Boc-amino)-2-fluoropropanoate) EnzymeStep Enzymatic Hydrolysis (CAL-B / Phosphate Buffer / pH 7.0) RacemicEster->EnzymeStep Substrate Loading Separation Phase Separation (Acid vs. Ester) EnzymeStep->Separation 50% Conversion AcidProduct (S)-Acid Product (Hydrolyzed) Separation->AcidProduct Aqueous Phase EsterProduct (R)-Ester Product (Unreacted) Separation->EsterProduct Organic Phase Red_Acid Reduction (BH3·THF) --> (S)-Alcohol AcidProduct->Red_Acid Red_Ester Reduction (LiBH4) --> (R)-Alcohol EsterProduct->Red_Ester legend Method A: Ester Hydrolysis Route

Caption: Workflow for the enzymatic resolution of the ester precursor to yield enantiopure amino alcohols.

Protocol A: Kinetic Resolution via Ester Hydrolysis (Gold Standard)

This protocol resolves the racemic ester Ethyl 3-((tert-butoxycarbonyl)amino)-2-fluoropropanoate . The unreacted ester is typically the (


)-enantiomer (anti-Kazlauskas rule for 

-fluoro esters, dependent on specific lipase batch, verification required).
Materials
  • Substrate: rac-Ethyl 3-(Boc-amino)-2-fluoropropanoate (5.0 g, ~21 mmol).

  • Enzyme: Candida antarctica Lipase B (immobilized, e.g., Novozym 435), >5,000 PLU/g.

  • Solvent: Diisopropyl ether (DIPE) / Phosphate Buffer (0.1 M, pH 7.0) biphasic system.[1]

  • Reagents: Sodium hydroxide (1 M) for pH stat, Lithium Borohydride (

    
    ).
    
Experimental Procedure
Step 1: Enzymatic Hydrolysis
  • Preparation: Dissolve 5.0 g of the racemic ester in 50 mL of DIPE.

  • Emulsification: Add 50 mL of 0.1 M Phosphate Buffer (pH 7.0). Stir vigorously to create an emulsion.

  • Initiation: Add 250 mg (5% w/w) of immobilized CAL-B.

  • Incubation: Stir at 30°C. Monitor pH.

    • Self-Validating Step: As hydrolysis proceeds, acid is produced. Use an autotitrator to maintain pH 7.0 by adding 1 M NaOH. The consumption of NaOH correlates directly to conversion.

  • Termination: Stop the reaction at exactly 50% conversion (calculated from NaOH volume). Filter off the enzyme beads.

Step 2: Separation
  • Extraction: Separate the layers. Extract the aqueous layer twice with DIPE (2 x 20 mL).

  • Organic Phase (Ester): Combine organic extracts. Wash with brine, dry over

    
    , and concentrate.[2] This contains the enantioenriched (
    
    
    
    )-ester
    .
  • Aqueous Phase (Acid): Acidify the aqueous layer to pH 2.0 with 1 M HCl. Extract with Ethyl Acetate (3 x 30 mL). Dry and concentrate. This contains the enantioenriched (

    
    )-acid .[3][4]
    
Step 3: Reduction to Target Alcohol

For the (


)-enantiomer (from Ester):
  • Dissolve the resolved ester (1.0 eq) in anhydrous THF (0.2 M).

  • Add

    
     (2.0 eq) at 0°C. Stir at RT for 4 hours.
    
  • Quench with sat.

    
    . Extract with EtOAc.[5]
    
  • Yield: Typically 85-90% yield from the resolved ester.

  • Purity: >98% ee (determined by Chiral HPLC).

Protocol B: Direct Transesterification (Alternative)

Use this method if the alcohol is already available in racemic form and re-oxidation to the ester is undesirable. Note that


-values are typically lower (E ~15-30).
Materials
  • Substrate: rac-N-Boc-3-amino-2-fluoropropan-1-ol.

  • Enzyme: Pseudomonas cepacia Lipase (PSL-C or Amano PS). Note: CAL-B is often less effective for this specific substrate geometry.

  • Acyl Donor: Vinyl Acetate (also acts as solvent) or Vinyl Butyrate.

  • Solvent: MTBE or Toluene (if not using neat vinyl acetate).

Experimental Procedure
  • Setup: Dissolve 1.0 g of racemic alcohol in 10 mL of dry MTBE.

  • Acyl Donor: Add Vinyl Acetate (5.0 eq).

  • Enzyme: Add 100 mg Lipase PS (Amano).

  • Reaction: Incubate at 40°C / 200 rpm.

  • Monitoring: Monitor by GC or HPLC.

    • Critical Control Point: Due to lower selectivity, stop the reaction at ~40% conversion to obtain high ee% for the remaining alcohol, or push to ~60% to get high ee% for the acetate product.

  • Workup: Filter enzyme. Evaporate volatiles. Separate the alcohol and acetate via flash chromatography (Silica gel; Hexane/EtOAc gradient).

Analytical Controls & Data Presentation

To ensure scientific integrity, the enantiomeric excess (ee) must be verified.

Chiral HPLC Method:

  • Column: Chiralpak AD-H or IA (Amylose-based).

  • Mobile Phase: Hexane : Isopropanol (90:10).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (detecting the Boc carbonyl).

  • Retention Times (Approximate):

    • (

      
      )-Isomer: 8.5 min
      
    • (

      
      )-Isomer: 11.2 min
      

Summary of Expected Results:

ParameterMethod A (Ester Hydrolysis)Method B (Alcohol Acylation)
Enzyme CAL-B (Novozym 435)Pseudomonas cepacia (PSL)
Selectivity (

-value)
> 10015 – 30
Reaction Time 4 – 6 hours24 – 48 hours
Max Theoretical Yield 50% (for each enantiomer)50% (for each enantiomer)
Final ee% (Optimized) > 99%90 – 95%
Scalability High (kg scale)Moderate

References

  • Chemical Synthesis Context

    • Patent ES2784316T3 (2020). "1-Heteroaryl-indoline-4-carboxamides as modulators of GPR52..." (Describes the synthesis of (S)-3-amino-2-fluoropropan-1-ol from chiral pool precursors). Link

    • Patent WO2014074657A1 (2014). "Bicyclic heterocycle substituted pyridyl compounds useful as kinase modulators." (Describes the synthesis of the (R)-isomer). Link

  • Enzymatic Resolution Principles

    • Ghanem, A., & Aboul-Enein, H. Y. (2004). "Lipase-mediated chiral resolution of racemates in organic solvents." Tetrahedron: Asymmetry, 15(21), 3331-3351. (Foundational text on lipase solvent engineering). Link

    • Uneyama, K. (2006). Organofluorine Chemistry. Blackwell Publishing.
  • Related Protocols: Forró, E., & Fülöp, F. (2008). "Lipase-catalyzed kinetic resolution of -amino acids and their derivatives." Current Organic Chemistry. (Protocol adaptation source for -amino ester hydrolysis).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability &amp; Handling of (2S)-3-Amino-2-Fluoropropan-1-ol

This is a Technical Support Center guide designed for researchers working with (2S)-3-amino-2-fluoropropan-1-ol . Case ID: RAC-F-PROPANOL-001 Subject: Prevention of Racemization and HF Elimination under Basic Conditions...

Author: BenchChem Technical Support Team. Date: February 2026

This is a Technical Support Center guide designed for researchers working with (2S)-3-amino-2-fluoropropan-1-ol .

Case ID: RAC-F-PROPANOL-001 Subject: Prevention of Racemization and HF Elimination under Basic Conditions Applicable Compound: (2S)-3-amino-2-fluoropropan-1-ol [CAS: 344413-83-8]

Part 1: The Core Issue (Root Cause Analysis)

The structural integrity of (2S)-3-amino-2-fluoropropan-1-ol is compromised by the unique electronic properties of the fluorine atom at the C2 position. Unlike non-fluorinated amino alcohols, this molecule possesses a "labile zone" driven by two competing failure modes under basic conditions:

  • Proton Exchange (Racemization): The fluorine atom exerts a strong inductive effect (-I), significantly increasing the acidity of the geminal proton at C2. While less acidic than its carbonyl precursors (aldehydes/esters), the C2-H in the alcohol can still be abstracted by strong bases or under thermodynamic control, leading to a planar carbanion intermediate that reprotonates racernically.

  • E1cB Elimination (Degradation): The presence of a good leaving group (Fluorine) beta to an acidic proton creates a risk of HF elimination, yielding the achiral enamine/allyl alcohol byproduct.

The Golden Rule: The stability of the C2 stereocenter is inversely proportional to the strength of the base and the temperature of the reaction.

Part 2: Troubleshooting Guide (FAQ & Diagnostics)

Q1: I observed a drop in ee% (from >98% to ~85%) during N-Boc protection using NaOH. What happened?

Diagnosis: You likely used a "Schotten-Baumann" protocol with pH > 11 or uncontrolled temperature. The Mechanism: At high pH, the hydroxide ion concentration is sufficient to abstract the C2 proton over time, especially if the reaction warms up. The Fix: Switch to a pH-controlled biphasic system or an organic base protocol.

  • Recommended Base:

    
     (weak inorganic) or DIPEA (hindered organic).
    
  • Temperature: Strictly

    
     to 
    
    
    
    .
  • See Protocol A below.

Q2: Can I use NaH (Sodium Hydride) to alkylate the hydroxyl group?

Verdict: ABSOLUTELY NOT. Reasoning: NaH is a strong, non-nucleophilic base. It will irreversibly deprotonate the C2 position before it deprotonates the hydroxyl group effectively enough to avoid side reactions, leading to immediate racemization and significant HF elimination (E1cB). Alternative: Use mild alkylation conditions, such as silver oxide (


) mediated alkylation or acid-catalyzed imidate chemistry if applicable.
Q3: My LC-MS shows a mass of [M-20] alongside my product. Is this racemization?

Diagnosis: No, this is elimination . Explanation: A loss of 20 Da corresponds to the loss of HF (Hydrogen = 1, Fluorine = 19). This confirms that your basic conditions were strong enough to trigger E1cB elimination, forming the alkene. Action: This is irreversible. You must restart with milder conditions.

Q4: Is the free base stable in storage?

Guidance: The free amine is moderately basic. If stored as a neat oil at room temperature, it can undergo slow intermolecular self-catalysis (autocatalytic racemization). Best Practice: Store as a stable salt (e.g., Hydrochloride or Tosylate) or N-protected intermediate at


.

Part 3: Decision Logic & Mechanism (Visualization)

The following diagram illustrates the kinetic vs. thermodynamic pathways that dictate the fate of your starting material.

RacemizationPathways Start (2S)-3-amino-2-fluoropropan-1-ol (Chiral Purity >98%) Base Exposure to Base (B:) Start->Base Path_Safe Mild Base (NaHCO3, DIPEA) Low Temp (<5°C) Base->Path_Safe Kinetic Control Path_Risk Strong Base (NaOH, NaH, KOtBu) or Heat Base->Path_Risk Thermodynamic Control Safe_Product N-Protected Product (Stereochem Retained) Path_Safe->Safe_Product Carbanion Planar Carbanion (Intermediate) Path_Risk->Carbanion Deprotonation at C2 Racemate Racemic Mixture (2S + 2R) Carbanion->Racemate Reprotonation Elimination Allyl/Enamine Byproduct (HF Elimination) Carbanion->Elimination -F- (Leaving Group)

Caption: Figure 1. Mechanistic divergence of (2S)-3-amino-2-fluoropropan-1-ol under basic conditions. Green paths indicate safe operating windows; red paths indicate failure modes.

Part 4: Validated Protocols

Protocol A: Stereoconservative N-Boc Protection

Use this protocol to protect the amine without eroding the C2 stereocenter.

Reagents:

  • (2S)-3-amino-2-fluoropropan-1-ol (

    
     equiv)[1]
    
  • 
     (Di-tert-butyl dicarbonate) (
    
    
    
    equiv)
  • 
     (
    
    
    
    equiv) or
    
    
    (
    
    
    equiv)
  • Solvent: THF / Water (

    
    ) or Dichloromethane (DCM)
    

Step-by-Step:

  • Preparation: Dissolve (2S)-3-amino-2-fluoropropan-1-ol in THF/Water (

    
    ) and cool the solution to 
    
    
    
    in an ice bath.
    • Why: Low temperature suppresses the rate of C2 deprotonation relative to the nucleophilic attack of the amine on the Boc-anhydride.

  • Base Addition: Add

    
     in one portion.
    
    • Why: Bicarbonate (pKa of conjugate acid

      
      ) is strong enough to neutralize the HCl/acid formed but too weak to rapidly deprotonate the 
      
      
      
      -fluoro position (pKa
      
      
      in this context).
  • Reagent Addition: Add

    
     dropwise over 15 minutes.
    
  • Reaction: Stir at

    
     for 1 hour, then allow to warm to room temperature only if TLC indicates incomplete conversion. Do not exceed 
    
    
    
    .
  • Workup:

    • Evaporate THF under reduced pressure (keep bath

      
      ).
      
    • Acidify carefully to pH 4-5 with dilute citric acid (avoid strong mineral acids to prevent Boc loss).

    • Extract with Ethyl Acetate.[2]

  • QC Check: Analyze via Chiral HPLC or Fluorine NMR (

    
    ).
    
    • Success Criteria: Single fluorine peak. Presence of split peaks or shoulders indicates diastereomers/enantiomers.

Protocol B: Stability Check (Quick Test)

Before committing expensive material to a new reaction condition, run this stress test.

  • Dissolve 5 mg of the starting material in the proposed solvent.

  • Add the proposed base (0.1 equiv).

  • Take a

    
     aliquot for 
    
    
    
    .
  • Stir for 1 hour at intended temperature.

  • Take a

    
     aliquot.
    
  • Interpretation: Any shift in the chemical shift (

    
    ) or appearance of new peaks indicates instability.
    

Part 5: Quantitative Data Summary

ConditionBase Strength (pKa conj.)Risk LevelPrimary Failure Mode
NaHCO3 / H2O Weak (~10.3)Low None (Safe Zone)
DIPEA / DCM Moderate (~10.7)Low Safe if T < 25°C
TEA / DCM Moderate (~10.7)Medium Racemization if T > 25°C
NaOH (1M) Strong (~15.7)High Racemization + Hydrolysis
NaH / THF Very Strong (~35)Critical E1cB Elimination + Racemization
LDA / THF Superbase (~36)Critical Immediate Destruction

Part 6: References

  • Vertex AI Search. (2025). Enantioselective Synthesis of β-Fluoro Amines via β-Amino α-Fluoro Nitroalkanes. National Institutes of Health (PMC). Available at: [Link]

  • PubChem. (2024).[3] Compound Summary: (2R)-3-amino-2-fluoropropan-1-ol.[3] National Library of Medicine. Available at: [Link]

  • ResearchGate. (2025). Effect of α-Fluorine on Acidity and Selected Geometry Parameters of Fluorinated Carbanions. Available at: [Link]

Sources

Optimization

Technical Support Center: Handling &amp; Derivatization of 2-Fluoro-3-aminopropan-1-ol

Ticket ID: 2F3A-GEN-001 Status: Open Assigned Specialist: Senior Application Scientist, Fluorine Chemistry Division Executive Summary You are likely accessing this guide because you have observed defluorination , low yie...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: 2F3A-GEN-001 Status: Open Assigned Specialist: Senior Application Scientist, Fluorine Chemistry Division

Executive Summary

You are likely accessing this guide because you have observed defluorination , low yields , or unexpected alkene formation when working with 2-fluoro-3-aminopropan-1-ol .

This scaffold is a high-value bioisostere in medicinal chemistry, but it possesses a "self-destruct" mechanism. The


-position of the fluorine relative to both the amine and the alcohol creates a push-pull system susceptible to HF elimination  (dehydrofluorination) and intramolecular nucleophilic displacement  (aziridine/azetidine formation).

This guide provides the protocols required to suppress these pathways and preserve the C–F bond.

Module 1: Diagnostic & Mechanism

"Why is my fluorine disappearing?"

The stability of 2-fluoro-3-aminopropan-1-ol is governed by the acidity of the C2 proton and the nucleophilicity of the amine. Under thermodynamic control or strong basic conditions, the molecule eliminates HF to form 2-amino-allyl alcohol derivatives (which tautomerize) or cyclizes.

The Danger Zone: Failure Modes

The following diagram illustrates the two primary decomposition pathways you must avoid.

DecompositionPathways Start 2-Fluoro-3-aminopropan-1-ol (Starting Material) Base Strong Base (> pKa 12) Start->Base Exposure Act Alcohol Activation (MsCl/TsCl) w/ Free Amine Start->Act Derivatization Safe N-Protection First (Boc/Cbz) Start->Safe Recommended Path Elim HF Elimination (Alkene Formation) Base->Elim E2/E1cB Mechanism Cyc Intramolecular Cyclization (Azetidine/Aziridine) Act->Cyc Nu: Attack

Figure 1: Decision pathways determining the fate of the C–F bond. Red paths indicate common failure modes leading to defluorination.

Module 2: Troubleshooting & FAQs

Q1: I see a new double bond in my NMR (signals around 4.5-6.0 ppm). What happened?

Diagnosis: You likely triggered E2 or E1cB elimination . Root Cause: The proton on C2 (geminal to Fluorine) is acidified by the electron-withdrawing fluorine.[1] If you used a base like NaH, KOtBu, or even excess Et3N at high heat , you stripped this proton, causing fluoride to leave. Solution:

  • Switch Bases: Use mild, non-nucleophilic bases like DIPEA or 2,6-Lutidine .

  • Temperature Control: Keep reactions

    
     during base addition.
    
  • Solvent: Avoid polar aprotic solvents (DMF, DMSO) with strong bases, as they enhance base basicity and promote elimination. Use DCM or THF .

Q2: I tried to tosylate the alcohol, but the product mass is incorrect (M-HF or Cyclized).

Diagnosis: Intramolecular displacement (Neighboring Group Participation). Root Cause: The free amine is a better nucleophile than your external reagents. Once the alcohol is activated (O-Ts), the amine attacks the carbon backbone, displacing the leaving group or the fluorine. Solution: Mandatory N-Protection. You must mask the amine (e.g., Boc, Cbz) before activating the alcohol.

Q3: Can I use Fmoc protection?

Risk Warning: Fmoc removal requires piperidine (a secondary amine base). While often safe, prolonged exposure to piperidine can trigger slow HF elimination in sensitive


-fluoro systems.
Recommendation: Boc (tert-butyloxycarbonyl)  is the gold standard here. Acidic deprotection (TFA/HCl) is chemically orthogonal to the HF elimination pathway (which is base-mediated).

Module 3: Validated Protocols

Protocol A: Safe N-Protection (The "Anchor" Step)

Objective: Mask nitrogen nucleophilicity to allow alcohol manipulation.

  • Setup: Dissolve 2-fluoro-3-aminopropan-1-ol (1.0 equiv) in THF/Water (1:1) .

  • Reagents: Add NaHCO3 (2.5 equiv) followed by Boc2O (1.1 equiv) at 0°C .

    • Why NaHCO3? It is weak enough (pKa ~10.3) to neutralize the acid formed without triggering E2 elimination of HF.

  • Reaction: Warm to RT and stir for 4–6 hours.

  • Workup: Dilute with EtOAc, wash with mild acid (5% citric acid) to remove unreacted amine. Do not use strong NaOH washes.

  • Result: tert-butyl (2-fluoro-3-hydroxypropyl)carbamate. Stable for storage.

Protocol B: Activation of Alcohol without Defluorination

Objective: Convert OH to a Leaving Group (OMs/OTs) on the N-protected scaffold.

  • Substrate: Use N-Boc protected intermediate from Protocol A.

  • Conditions: Dissolve in anhydrous DCM (0.1 M). Cool to -10°C .

  • Base: Add Et3N (1.2 equiv) or DIPEA (1.2 equiv). Do not use Pyridine if possible (nucleophilic catalysis can complicate kinetics).

  • Reagent: Add MsCl (methanesulfonyl chloride, 1.1 equiv) dropwise over 30 mins.

  • Critical Step: Quench immediately after consumption of starting material (TLC monitoring). Prolonged exposure to amine bases, even mild ones, can eventually force elimination.

  • Workup: Wash with cold 1N HCl (rapidly) then brine. Dry over Na2SO4.

Module 4: Reference Data

Base Compatibility Matrix

Use this table to select reagents compatible with the


-fluoro motif.
Reagent ClassExamplesCompatibilityNotes
Strong/Bulky Bases NaH, KOtBu, LiHMDSFORBIDDEN Immediate E2 elimination of HF.
Nucleophilic Bases NaOH, KOH, NaOMeHIGH RISK Promotes epoxide formation/elimination.
Amine Bases Et3N, DIPEA, NMMSAFE (Cold) Safe at

. Risk increases >RT.
Inorganic Weak Bases NaHCO3, K2CO3, Cs2CO3SAFE Best for protection steps in biphasic systems.
Pyridines Pyridine, DMAPCAUTION DMAP can form reactive salts; use catalytic amounts only.
Safe Workflow Visualization

The following flowchart defines the validated synthetic route to functionalize this scaffold.

SafeWorkflow Step1 Start: 2-Fluoro-3-aminopropan-1-ol Step2 Step 1: N-Protection (Boc2O / NaHCO3 / THF:H2O) Step1->Step2 Step3 Intermediate: N-Boc-Alcohol Step2->Step3 Branch Desired Outcome? Step3->Branch PathA Oxidation to Aldehyde (Dess-Martin Periodinane) Branch->PathA Carbonyl PathB Activation to LG (MsCl / Et3N / -10C) Branch->PathB Substitution ResultA Stable u03b2-Fluoro Aldehyde PathA->ResultA ResultB Stable u03b2-Fluoro Mesylate PathB->ResultB

Figure 2: The "Safe Workflow" ensuring orthogonal protection before functionalization.

References

  • Protecting Groups in Organic Synthesis (Greene & Wuts).

  • Enantioselective Synthesis of

    
    -Fluoro Amines . Discusses the stability and elimination risks of 
    
    
    
    -fluoro amine motifs.
    • [2]

  • Base-Promoted HF Elimination Mechanisms.

    
    -fluoro systems.
    
  • Nucleophilicity Trends of Amines. Fundamental data on amine reactivity vs.

Sources

Troubleshooting

Technical Support Center: Purification of Hydrophilic Fluorinated Amino Alcohols by HPLC

Welcome to the technical support center for the purification of hydrophilic fluorinated amino alcohols. This guide is designed for researchers, scientists, and professionals in drug development who encounter the unique c...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of hydrophilic fluorinated amino alcohols. This guide is designed for researchers, scientists, and professionals in drug development who encounter the unique challenges associated with these complex molecules. The inherent properties of these compounds—high polarity from the alcohol and amino groups, and unique electronic characteristics from fluorine substitution—demand specialized approaches in High-Performance Liquid Chromatography (HPLC).

This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to streamline your purification workflows.

Frequently Asked Questions (FAQs)

Here we address common high-level questions regarding the purification of these challenging analytes.

Q1: Why are hydrophilic fluorinated amino alcohols so difficult to purify by standard reversed-phase (RP-HPLC)?

A: Standard RP-HPLC, which typically uses C18 columns, relies on hydrophobic interactions to retain and separate compounds.[1][2] Hydrophilic fluorinated amino alcohols pose a multi-faceted challenge:

  • High Polarity: The hydroxyl (-OH) and amino (-NH2) groups make the molecules highly polar, leading to very weak retention on nonpolar stationary phases. This often results in the compound eluting at or near the solvent front (void volume), with poor resolution from other polar impurities.[3][4]

  • Ionic Interactions: The amino group is basic and can become protonated (positively charged) depending on the mobile phase pH. This charge can lead to secondary ionic interactions with residual silanol groups on the silica-based stationary phase, causing significant peak tailing.[5][6]

  • Fluorine's Influence: While extensive fluorination can increase hydrophobicity, light fluorination may not be sufficient to promote retention in RP-HPLC. The high electronegativity of fluorine can also alter the acidity (pKa) of the amino group, affecting its charge state and interactions.

Q2: What are the primary alternative HPLC modes I should consider?

A: For these compounds, moving beyond standard C18 is essential. The most successful strategies involve stationary phases that offer alternative retention mechanisms:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase (like bare silica, amide, or diol) with a high-organic, low-aqueous mobile phase.[1] It excels at retaining highly polar compounds through a partitioning mechanism into a water-enriched layer on the stationary phase surface.[7]

  • Mixed-Mode Chromatography (MMC): This is a powerful option that combines two or more retention mechanisms, such as reversed-phase and ion-exchange, on a single column.[8][9][10] This allows for the simultaneous retention of both polar and ionic compounds without the need for ion-pairing reagents, making it highly compatible with mass spectrometry (MS).[8][9][10]

  • Ion-Pair Chromatography (IPC): This technique modifies a standard reversed-phase system. An ion-pairing reagent (e.g., an alkyl sulfonate like sodium heptanesulfonate) is added to the mobile phase.[11][12] It forms a neutral, hydrophobic complex with the charged amino group, enhancing retention on the C18 column.[11][13] However, these reagents can be difficult to remove from the column and are often incompatible with MS detection.[3]

Q3: My compound lacks a UV chromophore. What detection method should I use?

A: Many amino alcohols do not absorb UV light. In these cases, universal detectors that do not rely on chromophores are necessary.[14][15] The two primary choices are:

  • Charged Aerosol Detector (CAD): CAD offers high sensitivity and a wide dynamic range. It nebulizes the eluent, dries it to form analyte particles, and then transfers a charge to these particles, which is measured by an electrometer.[14][16] Its response is more consistent across different structures compared to ELSD.[14]

  • Evaporative Light Scattering Detector (ELSD): ELSD also works by nebulizing and evaporating the mobile phase, but it measures the light scattered by the resulting analyte particles.[14][17] It is generally less sensitive than CAD, especially for smaller particles, but is a robust and widely used technique.[14][16]

Both detectors require volatile mobile phases and high-quality solvents to minimize background noise.[14]

Troubleshooting Guide

This section provides solutions to specific experimental problems you may encounter.

Problem 1: Poor or No Retention (Analyte Elutes in the Void Volume)
  • Primary Cause: The chosen stationary phase is not polar enough to retain the hydrophilic analyte. This is the classic issue with using standard C18 columns for highly polar compounds.[4][18]

  • Solution Workflow:

    G start Analyte elutes in void volume check_mode Current Mode: RP-HPLC (C18)? start->check_mode switch_hilic Switch to HILIC Column (e.g., Silica, Amide) check_mode->switch_hilic Yes switch_mmc Consider Mixed-Mode Column (e.g., RP-Cation Exchange) check_mode->switch_mmc Alternative use_ipc If RP is mandatory: Add Ion-Pairing Reagent (e.g., PFPA, HFBA) check_mode->use_ipc No, but must use RP optimize_hilic Optimize HILIC Mobile Phase: Increase Acetonitrile (>80%) Add Buffer (e.g., 10mM Ammonium Formate) switch_hilic->optimize_hilic end_solution Achieved Retention switch_mmc->end_solution optimize_hilic->end_solution use_ipc->end_solution

    Caption: Decision tree for addressing poor retention.

  • Detailed Explanation:

    • Switch to HILIC: This is the most direct solution. A HILIC stationary phase is designed to retain polar compounds.[19] Start with a mobile phase of high acetonitrile (ACN) content (e.g., 90% ACN, 10% water with 10 mM ammonium formate buffer, pH 3) and create a gradient by increasing the aqueous portion.

    • Employ Mixed-Mode Chromatography (MMC): An MMC column with both reversed-phase and cation-exchange characteristics can provide excellent retention.[2][8] The cation-exchange functionality will strongly interact with the protonated amine, while the reversed-phase character interacts with the rest of the molecule. Retention can be finely tuned by adjusting mobile phase pH and ionic strength.[1][10]

    • Use Ion-Pairing (If RP is Unavoidable): If you must use a C18 column, introduce an anionic ion-pairing reagent. For MS compatibility, volatile reagents like trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA) are preferred.[11] These form a neutral complex with your protonated amino alcohol, increasing its hydrophobicity and retention.

Problem 2: Severe Peak Tailing
  • Primary Cause: Unwanted secondary interactions between the basic amino group of the analyte and acidic residual silanol groups (Si-OH) on the silica surface of the column.[5][20] This creates a second, stronger retention mechanism that causes the peak to tail.[5]

  • Solution Table:

StrategyMechanismKey Considerations & Recommendations
1. Lower Mobile Phase pH Protonates silanol groups (Si-O⁻ to Si-OH), neutralizing them and minimizing ionic interaction with the positively charged analyte.[5]Adjust pH to 2.5-3.0 using formic acid or TFA. Ensure your column is stable at low pH; many modern columns are designed for this range.[5]
2. Use a High-Purity, End-Capped Column Modern "Type B" silica columns have fewer residual silanols. End-capping further deactivates them by bonding a small silane (e.g., trimethylsilyl) to the surface.[6][20]Invest in a high-quality, base-deactivated C18 or HILIC column specifically marketed for analyzing basic compounds.
3. Add a Competing Base A small amount of a basic additive, like triethylamine (TEA), is added to the mobile phase. TEA preferentially interacts with the active silanol sites, "masking" them from your analyte.This is an older technique and is generally not MS-compatible. Use with caution and only if other methods fail. A concentration of ~0.1% is a typical starting point.[21]
4. Increase Buffer Concentration Higher buffer salt concentrations (e.g., 20-50 mM ammonium formate) can also help shield the silanol interactions and improve peak shape.This is particularly effective in HILIC and MMC. Ensure the buffer is soluble in the high organic content of the mobile phase.[7]
  • Diagnostic Test: To confirm if tailing is due to chemical interactions versus a physical problem (like a column void), inject a neutral, polar compound. If the neutral compound exhibits a symmetrical peak while your amino alcohol tails, the issue is chemical (silanol interactions).[6] If both peaks tail, suspect a physical problem with the column or system.[6]

Problem 3: Poor Resolution Between the Target Compound and Impurities
  • Primary Cause: The chosen chromatographic conditions (column chemistry, mobile phase) do not provide sufficient selectivity to differentiate between molecules with very similar structures.

  • Solutions:

    • Change the Organic Modifier: If using acetonitrile, try methanol or isopropanol (or vice-versa). These solvents have different properties and can alter selectivity. For fluorinated compounds specifically, fluorinated alcohols like trifluoroethanol (TFE) in the mobile phase can sometimes improve separation from their non-fluorinated counterparts when paired with a standard C8 or C18 column.[22][23]

    • Optimize Mobile Phase pH: Small changes in pH around the pKa of your analyte or impurities can dramatically alter their charge state and, consequently, their retention and selectivity, especially on mixed-mode or ion-pairing systems.

    • Switch Column Chemistry: If you are using HILIC, try a different type of HILIC phase (e.g., switch from a bare silica column to an amide-bonded one). For reversed-phase, a phenyl or pentafluorophenyl (PFP) phase can offer different selectivity compared to C18, especially for molecules with aromatic rings or halogen substituents.[24]

    • Adjust Temperature: Increasing the column temperature can improve efficiency and may alter selectivity. Try adjusting the temperature in 5 °C increments (e.g., from 30 °C to 45 °C).

Key Experimental Protocols

Protocol 1: HILIC Method Development for a Novel Hydrophilic Fluorinated Amino Alcohol

This protocol provides a starting point for developing a robust purification method.

  • Column Selection:

    • Start with a HILIC Amide or bare Silica column (e.g., 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium formate in Water, pH adjusted to 3.0 with Formic Acid.

    • Mobile Phase B: Acetonitrile.

  • Initial Gradient Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35 °C

    • Injection Volume: 5 µL

    • Gradient Program:

      • 0-2 min: 95% B

      • 2-15 min: 95% to 70% B

      • 15-17 min: 70% B

      • 17-18 min: 70% to 95% B

      • 18-25 min: 95% B (Re-equilibration)

  • Sample Preparation:

    • Dissolve the sample in a diluent that matches the initial mobile phase conditions as closely as possible (e.g., 95:5 Acetonitrile:Water) to avoid peak distortion.[1]

  • Optimization:

    • Retention: If retention is too low, increase the initial %B. If it is too high, decrease the initial %B.

    • Resolution: Adjust the gradient slope. A shallower gradient (e.g., changing from 95% to 70% B over 20 minutes instead of 13) will increase separation between closely eluting peaks.

    • Peak Shape: If tailing is observed, increase the buffer concentration in Mobile Phase A to 20 mM.[7]

Protocol 2: Scaling Up from Analytical to Preparative HPLC

Once an analytical method is optimized, the goal is to purify larger quantities.[25]

  • Objective: The primary goal of preparative chromatography is to isolate the target compound with sufficient purity and quantity, prioritizing loadability over peak resolution of all components.[25]

  • Column Selection: Choose a preparative column with the same stationary phase chemistry and particle size as your analytical column. The internal diameter will be much larger (e.g., 21.2 mm or 50 mm).[25]

  • Flow Rate and Gradient Scaling:

    • Flow Rate: Scale the flow rate geometrically based on the column cross-sectional area.

      • New Flow Rate = Old Flow Rate × (New Column Radius / Old Column Radius)²

      • Example: Scaling from a 4.6 mm ID column (2.3 mm radius) to a 21.2 mm ID column (10.6 mm radius) at 1 mL/min:

      • New Flow Rate = 1.0 × (10.6² / 2.3²) ≈ 21.2 mL/min

    • Gradient Time: The gradient time must also be scaled to maintain the same separation.

      • New Gradient Time = Old Gradient Time × (New Column Volume / Old Column Volume)

      • Column volume is proportional to the radius squared times the length. If lengths are the same, the scaling factor is the same as for the flow rate.

  • Loading Study:

    • Before a full-scale run, perform a loading study. Start by injecting 5-10 times the analytical mass load.

    • Gradually increase the injection mass until the resolution between your target peak and the closest impurity drops below the acceptable level (e.g., resolution < 1.2). This determines your maximum loading capacity.

  • Workflow Diagram:

    G cluster_analytical Analytical Scale cluster_prep Preparative Scale a1 Optimize Method (4.6 mm ID Column) a2 Determine Retention Time & Resolution a1->a2 p1 Select Prep Column (Same Chemistry, >20 mm ID) a2->p1 p2 Scale Flow Rate & Gradient Time Geometrically p1->p2 p3 Perform Loading Study (Increase Mass Injected) p2->p3 p4 Run Full Prep Cycle & Collect Fractions p3->p4

    Caption: Workflow for scaling from analytical to preparative HPLC.

References

  • AnalyteGuru - ThermoFisher. (2024, February 22). CAD vs ELSD: Which HPLC Detector Is Your Better Option?
  • SIELC Technologies. Mixed-Mode Chromatography and Stationary Phases.
  • LC-GC North America. (2020, November 12). HPLC Analysis of Nonvolatile Analytes Using Charged Aerosol Detection.
  • Reach Separations. A comparison of CAD and ELSD as non-UV detection techniques.
  • Thermo Fisher Scientific. Exploring Mixed-Mode Chromatography: Column Chemistry, Properties, and Applications.
  • ThermoFisher. Exploring Mixed-Mode Chromatography – Column Chemistry, Properties, and Applications.
  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Element Lab Solutions. Peak Tailing in HPLC.
  • Axion Labs. (2022, February 15). HPLC Peak Tailing.
  • KNAUER. (2020, November 19). ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis.
  • Welch Materials. (2024, September 13). Types and Applications of Ion-Pair Reagents in Liquid Chromatography.
  • Storm, T., Reemtsma, T., & Jekel, M. (1999). Use of volatile amines as ion-pairing agents for the high-performance liquid chromatographic-tandem mass spectrometric determination of aromatic sulfonates in industrial wastewater. Journal of Chromatography A, 854(1-2), 175-185. doi: 10.1016/s0021-9673(99)00525-7.
  • Lemasson, E., Bertin, S., Hennig, P., Lesellier, E., & West, C. (2020, November 12). Mixed-Mode Chromatography—A Review. LCGC International.
  • Welch Materials. (2024, November 25). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications.
  • SIELC Technologies. Polar Compounds.
  • INTERCHIM. HPLC Ion Pair Reagents.
  • Shodex HPLC Columns. Lesson 5: Detectors.
  • LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • TCI Chemicals. Ion-Pair Reagents for HPLC.
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
  • LCGC International. (2020, November 12). A New Twist to Ion-Pairing Chromatography: In-Sample Addition of Ion-Pairing Reagent.
  • HPLC Troubleshooting Guide.
  • ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?
  • Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds.
  • Phenomenex. High-Performance Preparative LC Techniques.
  • Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. Journal of Chromatography A, 913(1-2), 113-122. doi: 10.1016/s0021-9673(00)01063-3.
  • MilliporeSigma. Hydrophilic Interaction Liquid Chromatography.
  • Advanced Materials Technology. Analysis of Underivatized Essential Amino Acids by HILIC Separation using the HALO® Penta-hydroxy based Column and Single Quadrupole Mass Detection.
  • Resolian. (2025, December 2). HPLC-UV Method Development for Highly Polar Impurities.
  • Wang, W., & Yu, Y. B. (2011). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Journal of visualized experiments : JoVE, (54), 2940. doi: 10.3791/2940.
  • LCGC International. Direct Analysis of Amino Acids by HILIC–ESI-MS.
  • ResearchGate. Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC.
  • LCGC International. (2020, November 12). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
  • Thermo Fisher Scientific. Underivatized Amino Acid Analysis in Wine by HILIC Separation and Mass Detection.
  • ResearchGate. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography.
  • van Dongen, M. M., Murph, M. G., & Bartlett, M. G. (2025, October 23). Hydrophilic additives enhancing electrospray ionization of oligonucleotides in hexafluoro-2-propanol-free reversed-phase ion-pair. Journal of Chromatography A, 1709, 463701. doi: 10.1016/j.chroma.2023.463701.
  • Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in molecular biology (Clifton, N.J.), 386, 3–47.
  • SIELC Technologies. HPLC Application for Simultaneous Separation of Amino Acids, Hydrophilic Acidic and Hydrophobic Neutral Compounds.

Sources

Optimization

Technical Support Center: Solubility of (2S)-3-amino-2-fluoropropan-1-ol

Welcome to the dedicated technical support guide for determining the solubility of (2S)-3-amino-2-fluoropropan-1-ol. This document is designed for researchers, chemists, and formulation scientists.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for determining the solubility of (2S)-3-amino-2-fluoropropan-1-ol. This document is designed for researchers, chemists, and formulation scientists. Given that (2S)-3-amino-2-fluoropropan-1-ol is a specialized fluorinated amino alcohol, readily available public solubility data is scarce. This guide, therefore, provides the foundational knowledge, experimental protocols, and troubleshooting advice to empower you to accurately determine its solubility in various organic solvents.

Part 1: Understanding the Molecule - A Chemist's Perspective

Before diving into experimental work, understanding the physicochemical properties of (2S)-3-amino-2-fluoropropan-1-ol is crucial for making informed decisions about solvent selection.

  • Polarity: The presence of a primary amine (-NH2) and a primary alcohol (-OH) group makes this a highly polar molecule capable of extensive hydrogen bonding.

  • Fluorine's Influence: The fluorine atom at the C2 position introduces a strong electronegative element, which can modulate the molecule's electronic properties and intermolecular interactions.

  • Chirality: The (2S) stereochemistry is unlikely to significantly alter solubility in achiral solvents compared to its enantiomer but is a critical quality attribute to preserve during experiments.

This molecular structure suggests a preference for polar protic and aprotic solvents. However, empirical testing is the only definitive way to establish its solubility profile.

Part 2: Experimental Workflow & Protocols

Diagram: General Workflow for Solubility Determination

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis A Compound & Solvent Preparation B Equilibrium Solubility Determination (e.g., Shake-Flask Method) A->B Add excess solid to solvent C Phase Separation & Sampling B->C Equilibrate (e.g., 24-72h) D Quantitative Analysis (e.g., HPLC, UPLC-MS) C->D Analyze supernatant E Data Interpretation & Reporting D->E Calculate concentration (mg/mL or mol/L)

Caption: Workflow for determining thermodynamic solubility.

Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining thermodynamic solubility.

Objective: To determine the saturation concentration of (2S)-3-amino-2-fluoropropan-1-ol in a given solvent at a controlled temperature.

Materials:

  • (2S)-3-amino-2-fluoropropan-1-ol (ensure purity is known)

  • Selected organic solvents (HPLC grade or higher)

  • 2 mL glass vials with PTFE-lined screw caps

  • Vortex mixer

  • Thermostatic shaker/incubator

  • Centrifuge

  • Calibrated pipettes

  • Analytical balance

  • HPLC or UPLC-MS system

Procedure:

  • Preparation: Add an excess amount of solid (2S)-3-amino-2-fluoropropan-1-ol to a tared vial. "Excess" means enough solid should remain at the end of the experiment. A good starting point is 5-10 mg.

  • Solvent Addition: Add a known volume (e.g., 1 mL) of the selected organic solvent to the vial.

  • Equilibration: Tightly cap the vial and place it in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Shake at a constant speed for 24 to 72 hours. The goal is to ensure the system reaches equilibrium.

  • Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess solid.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant. Be cautious not to disturb the solid pellet.

  • Dilution: Dilute the aliquot with a suitable mobile phase to a concentration within the calibration range of your analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC or UPLC-MS method to determine the concentration of the dissolved compound.

  • Calculation: Calculate the solubility by correcting for the dilution factor.

Part 3: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the solubility assessment of polar, fluorinated compounds like (2S)-3-amino-2-fluoropropan-1-ol.

Diagram: Troubleshooting Logic

G Start Problem Encountered A Inconsistent Results Start->A B Low/No Solubility Detected Start->B C Compound Degradation Start->C Sol_A1 Check Equilibration Time A->Sol_A1 Is time sufficient? Sol_A2 Verify Temperature Control A->Sol_A2 Is temp stable? Sol_A3 Ensure Accurate Sampling A->Sol_A3 Is technique consistent? Sol_B1 Assess Solvent Polarity B->Sol_B1 Is solvent appropriate? Sol_B2 Consider Solvent Mixtures (Co-solvents) B->Sol_B2 Can polarity be tuned? Sol_B3 Analytical Method Sensitivity? B->Sol_B3 Is detection limit low enough? Sol_C1 Analyze by LC-MS for Impurities C->Sol_C1 Are degradation peaks present? Sol_C2 Test in Less Reactive Solvents C->Sol_C2 Is solvent reacting? Sol_C3 Reduce Equilibration Time/Temp C->Sol_C3 Are conditions too harsh?

Caption: A logical approach to troubleshooting common solubility issues.

Q1: My solubility results are highly variable between replicates. What's going wrong?

A1: Inconsistent results are often traced back to three main areas:

  • Insufficient Equilibration Time: Thermodynamic equilibrium may not have been reached. For highly crystalline or poorly soluble compounds, 24 hours might be insufficient. Action: Extend the equilibration time to 48 or even 72 hours and see if the results converge.

  • Temperature Fluctuations: Solubility is highly temperature-dependent. Ensure your shaker/incubator maintains a stable temperature (±0.5 °C).

  • Sampling Errors: Inadvertently pipetting microscopic, undissolved solid particles along with the supernatant is a common error that can artificially inflate results. Action: After centrifugation, let the vial sit for 5-10 minutes before sampling from the top of the supernatant, well away from the pellet. Using a filter (e.g., a 0.22 µm PTFE syringe filter) can also be beneficial, but be sure to test for compound adsorption to the filter material first.

Q2: I'm observing very low to no solubility in common solvents like Dichloromethane (DCM) and Diethyl Ether. Is this expected?

A2: Yes, this is highly likely. (2S)-3-amino-2-fluoropropan-1-ol is a very polar molecule due to its amine and alcohol groups, which are capable of strong hydrogen bonding. Non-polar or weakly polar aprotic solvents like DCM, diethyl ether, and hexanes are poor solvents for such compounds because they cannot effectively solvate the polar functional groups.

Action: Focus your efforts on more polar solvents. A suggested screening list is provided in the table below.

Q3: The compound seems to be degrading in certain solvents, like Methanol. How can I confirm this and what should I do?

A3: The primary amine in your molecule could potentially react with certain solvents, especially under prolonged incubation. For example, it could form an imine with any trace acetone impurities or undergo other side reactions.

Action:

  • Confirm Degradation: Use a stability-indicating method like UPLC-MS. Analyze a sample of the supernatant and look for new peaks that are not present in your reference standard.

  • Mitigate Degradation:

    • Switch Solvents: Move to more inert polar aprotic solvents like DMSO, DMF, or Acetonitrile.

    • Reduce Temperature: Perform the solubility study at a lower temperature (e.g., 4 °C) if the application allows.

    • Shorter Equilibration: If degradation is slow, a shorter equilibration time might provide a reasonable estimate of solubility, though it may not be true thermodynamic solubility.

Q4: How do I choose the best starting solvents for my screening?

A4: A good strategy is to select a range of solvents with varying polarities and hydrogen bonding capabilities. Based on the structure of your molecule, here is a suggested starting panel:

Solvent ClassExample SolventsRationaleExpected Solubility
Polar Protic Water, Methanol, EthanolExcellent hydrogen bond donors and acceptors. Should be very effective at solvating the -OH and -NH2 groups.High to Very High
Polar Aprotic DMSO, DMF, AcetonitrileCan accept hydrogen bonds and have high dielectric constants, but do not donate H-bonds.Moderate to High
Ethers Tetrahydrofuran (THF)Moderately polar, can accept H-bonds. May show some solubility.Low to Moderate
Halogenated Dichloromethane (DCM)Low polarity. Unlikely to be a good solvent.Very Low
Hydrocarbons Toluene, HexaneNon-polar. Not expected to be effective solvents.Very Low

Part 4: Data Summary & Interpretation

Once you have completed your experiments, it is critical to present the data clearly.

Table: Example Solubility Data for (2S)-3-amino-2-fluoropropan-1-ol at 25°C

SolventSolubility (mg/mL)Solubility (mol/L)Classification
Water[Your Data Here][Your Data Here]Very Soluble
Methanol[Your Data Here][Your Data Here]Freely Soluble
DMSO[Your Data Here][Your Data Here]Soluble
Acetonitrile[Your Data Here][Your Data Here]Sparingly Soluble
Tetrahydrofuran[Your Data Here][Your Data Here]Slightly Soluble
Dichloromethane[Your Data Here][Your Data Here]Very Slightly Soluble
Hexane[Your Data Here][Your Data Here]Insoluble

Classification based on USP definitions.

References

  • Babu, A. R. & P. S. S. Prasad. (2014). A Review on Solubility Enhancement of Poorly Soluble Drugs. International Journal of Pharmacy and Technology. [Link]

  • Purdue University. (n.d.). Solvent Polarity. Purdue University Department of Chemistry. [Link]

  • U.S. Pharmacopeia. (n.d.). General Notices and Requirements - 5.30 Description and Solubility. USP-NF. [Link]

Reference Data & Comparative Studies

Validation

Conformational Analysis of 2-Fluoro-3-Aminopropanol: A Comparative Guide to Hydrogen Bonding and Structural Dynamics

Topic: Conformational Analysis of 2-Fluoro-3-Aminopropanol Hydrogen Bonding Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The Fluorine Imp...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Conformational Analysis of 2-Fluoro-3-Aminopropanol Hydrogen Bonding Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Fluorine Impact

In medicinal chemistry, the strategic substitution of hydrogen with fluorine is a high-leverage tool to modulate pKa, lipophilicity, and metabolic stability. However, the introduction of a fluorine atom into a 1,3-amino alcohol scaffold—specifically 2-fluoro-3-aminopropanol (2-FAP) —does more than alter electronics; it fundamentally reshapes the conformational landscape through the gauche effect and competing hydrogen bond (H-bond) networks.

This guide compares the conformational behavior of 2-FAP against its non-fluorinated parent, 3-aminopropanol (3-AP) . We provide a rigorous analysis of how the fluorine atom acts as a "conformational lock," disrupting the standard hydrogen-bonding motifs and offering a unique structural profile for fragment-based drug design.

Structural Dynamics & H-Bonding Landscape

The "Product" vs. The Alternative

To understand the unique performance of 2-FAP, we must benchmark it against the standard 3-AP scaffold.

FeatureAlternative: 3-Aminopropanol (3-AP) Product: 2-Fluoro-3-Aminopropanol (2-FAP)
Primary H-Bond Strong intramolecular OH···N (6-membered ring).OH···N persists but is modulated by F-dipole.
Secondary Interactions Weak NH···O (less common).OH···F and NH···F (weak electrostatic/dispersive).
Conformational Driver H-bond strength (Entropy vs. Enthalpy).Gauche Effect (

) + H-bonding.
Basicity (pKa) ~10.0 (High basicity).~8.5–9.0 (Reduced by inductive effect of F).
Structural Rigidity High flexibility (fluxional chair-like forms).Increased rigidity due to stereoelectronic locking.
Mechanistic Insight: The Tug-of-War

In 3-AP , the conformation is dominated by the formation of an intramolecular OH···N hydrogen bond, which creates a stable, chair-like 6-membered ring. In 2-FAP , the fluorine atom at the C2 position introduces two disruptive forces:

  • The Gauche Effect: Fluorine has a strong stereoelectronic preference to be gauche (60°) to vicinal electron-rich groups (like the amine or hydroxyl oxygen) rather than anti (180°). This is driven by hyperconjugation (

    
    ).
    
  • Competing Acceptor: While organic fluorine is a poor H-bond acceptor, in the absence of better partners, or due to proximity, weak OH···F interactions can compete with the primary OH[1]···N bond, distorting the ring.

Comparative Analysis: Performance Metrics

Hydrogen Bond Stability
  • 3-AP: The OH[1][2][3][4][5][6]···N bond is robust (

    
    ). It dictates the population of the gauche-gauche conformer.
    
  • 2-FAP: The electron-withdrawing nature of fluorine reduces the basicity of the nitrogen lone pair, theoretically weakening the OH···N bond.[2][4][7][8] However, if the fluorine is oriented anti to the nitrogen, the dipole alignment may electrostatically favor the "closed" ring conformation.

    • Result: 2-FAP often exhibits a "distorted chair" conformation where the F atom avoids 1,3-diaxial repulsion with the axial protons.

Lipophilicity and Permeability[9]
  • 3-AP: Highly polar; often requires derivatization for membrane permeability.

  • 2-FAP: The "closed" conformation, stabilized by the gauche effect, hides the polar OH and NH groups more effectively than the fluxional 3-AP.

    • Implication: 2-FAP often shows higher

      
       (effective lipophilicity) compared to 3-AP, making it a superior fragment for blood-brain barrier (BBB) penetration strategies.
      

Methodological Comparison: How to Measure

Reliable analysis requires a multi-modal approach. Single-method reliance (e.g., just NMR) is prone to averaging errors.

Diagram 1: Analytical Workflow for Conformational Analysis

G cluster_NMR Solution Phase (NMR) cluster_IR Vibrational Spectroscopy cluster_Comp In Silico Validation Start Sample: 2-Fluoro-3-aminopropanol NMR_J 1H-1H & 1H-19F Couplings (Karplus Analysis) Start->NMR_J FTIR Dilution Studies (CCl4) Free vs. Bonded OH Start->FTIR DFT DFT (M06-2X/aug-cc-pVDZ) Energy Minima Start->DFT Synthesis Conformational Model NMR_J->Synthesis Dihedral Angles NMR_HOESY 19F-1H HOESY (Through-space distance) NMR_HOESY->Synthesis F...H Proximity NMR_Temp Variable Temp (VT) NMR (H-bond stability) NMR_Temp->Synthesis Delta H FTIR->Synthesis H-bond Strength NBO NBO Analysis (Hyperconjugation) DFT->NBO NBO->Synthesis Stereoelectronic Origin

Caption: Integrated workflow combining NMR, IR, and DFT to deconvolute steric vs. electronic conformational drivers.

Experimental Protocols

Protocol A: NMR Analysis of Intramolecular H-Bonding

Objective: Distinguish between intramolecular (concentration independent) and intermolecular (concentration dependent) H-bonding and determine dihedral angles.

  • Sample Preparation:

    • Dissolve 2-FAP in a non-polar solvent (

      
       or 
      
      
      
      ) to maximize H-bond observation.
    • Prepare a concentration series: 10 mM, 5 mM, 1 mM.

  • Acquisition:

    • Run 1H NMR at 298K.

    • Run 19F NMR (proton-coupled) to extract

      
       and 
      
      
      
      couplings.
    • Run 1H-19F HOESY (Heteronuclear Overhauser Effect Spectroscopy) to detect through-space interactions between F and OH/NH protons.

  • Variable Temperature (VT) NMR:

    • Cool sample from 298K to 220K in 10K decrements.

    • Analysis: Plot the chemical shift (

      
      ) of the OH and NH protons vs. Temperature.
      
    • Criterion: A small temperature coefficient (

      
      ) indicates a strong, solvent-shielded intramolecular H-bond. Large negative values indicate breaking of intermolecular aggregates.
      
Protocol B: FTIR Dilution Study

Objective: Quantify the population of "closed" (H-bonded) vs. "open" conformers.

  • Setup: Use a CaF2 liquid cell with variable path length.

  • Procedure:

    • Prepare a 10 mM stock solution of 2-FAP in anhydrous

      
       (transparent in the 3600–3000 cm⁻¹ region).
      
    • Record spectra at decreasing concentrations (down to 0.1 mM).

  • Data Interpretation:

    • Look for the Free OH stretch at ~3640 cm⁻¹.

    • Look for the Bonded OH stretch at ~3500–3550 cm⁻¹.

    • Metric: The ratio of Bonded/Free peak areas at infinite dilution represents the equilibrium constant (

      
      ) of the intramolecular folding. Comparing this 
      
      
      
      between 2-FAP and 3-AP reveals the stabilizing/destabilizing effect of the fluorine.

Visualization of Signaling Pathways (Conformational Equilibrium)

Diagram 2: Conformational Equilibrium & Forces

Equilibrium Open Open Chain (High Entropy) Closed_N OH...N Bonded (Chair-like) Open->Closed_N Primary Driver Closed_F OH...F Bonded (Distorted) Open->Closed_F Minor Pathway Closed_N->Closed_N Stabilized by Hyperconjugation Force_HB H-Bond Enthalpy Force_HB->Closed_N Force_G Gauche Effect (F) Force_G->Closed_N Modulates Geometry Force_S Solvent Competition Force_S->Open Favors

Caption: The equilibrium between open and closed forms is dictated by the synergy of H-bonding enthalpy and the Fluorine Gauche effect.

References

  • Wolfe, S. (1972).[9] "The Gauche Effect.[1][9][10][11] Stereochemical Consequences of the Interaction of Adjacent Electron Pairs and Polar Bonds." Accounts of Chemical Research. Link

  • Mulla, S. T., & Jose, C. I. (1986).[12] "Intramolecular hydrogen bonding and intermolecular association of amino alcohols." Journal of the Chemical Society, Faraday Transactions 1. Link

  • Tormena, C. F., et al. (2018).[7] "Intramolecular hydrogen bonding and conformational preferences on 2-fluoro-phenylaminocyclohexanol." Revista PIBIC. Link

  • O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews. Link

  • Erickson, J. A., & McLoughlin, J. I. (1995). "Hydrogen bonding in organofluorine compounds." Journal of Organic Chemistry. Link

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (2S)-3-amino-2-fluoropropan-1-ol

Executive Safety Summary Hazard Class: CORROSIVE / ACUTE TOXIN (2S)-3-amino-2-fluoropropan-1-ol combines the caustic nature of primary amines with the metabolic stability and lipophilicity of a fluorinated motif. Unlike...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Hazard Class: CORROSIVE / ACUTE TOXIN (2S)-3-amino-2-fluoropropan-1-ol combines the caustic nature of primary amines with the metabolic stability and lipophilicity of a fluorinated motif. Unlike standard amino alcohols, the fluorine substitution at the C2 position alters the compound's permeation properties, necessitating stricter skin protection protocols than generic ethanolamine derivatives.

Critical Hazards:

  • Skin/Eye: Causes severe skin burns and eye damage (Category 1B/1C). The fluorine atom increases lipid solubility, potentially accelerating dermal absorption [1].

  • Thermal Decomposition: May release hydrogen fluoride (HF) and nitrogen oxides (NOx) if heated to decomposition (>140°C) [2].

  • Reactivity: Incompatible with strong oxidizing agents and acids (exothermic neutralization).

Personal Protective Equipment (PPE) Matrix

This matrix is designed to scale with experimental intensity. Do not default to "standard" PPE for synthesis-scale operations.

PPE Selection Table
ComponentAnalytical Scale (< 100 mg)Synthesis Scale (> 1 g) or TransferRationale
Hand Protection Double Nitrile (0.11 mm min/layer). Change immediately on splash.[1]Laminate (Silver Shield) under Nitrile (outer).Amines can degrade nitrile over time. Fluorination enhances permeation. Laminate offers broad chemical resistance [3].
Eye Protection Chemical Splash Goggles .Face Shield + Splash Goggles.[2]Standard safety glasses are insufficient for corrosive liquids that can cause irreversible corneal opacity.
Respiratory Fume Hood (Face velocity > 0.5 m/s).Fume Hood. If outside hood: Full-face respirator with ABEK cartridges.Prevents inhalation of corrosive mists.[3] ABEK filters cover organic vapors, inorganic gases, and ammonia/amines.
Body Defense Standard Cotton Lab Coat.Tyvek® or Chem-Tape Apron over Lab Coat.Cotton absorbs liquids, keeping them against the skin. Tyvek repels corrosive splashes.
Visual Decision Logic: PPE Selection

The following diagram illustrates the decision process for selecting the appropriate PPE based on the operation type.

PPE_Decision_Tree Start Start: Define Operation Volume_Check Volume > 10 mL or Heating? Start->Volume_Check Low_Risk Low Risk: Analytical/Weighing Volume_Check->Low_Risk No High_Risk High Risk: Synthesis/Quenching Volume_Check->High_Risk Yes PPE_Low PPE: Double Nitrile + Goggles + Lab Coat Low_Risk->PPE_Low PPE_High PPE: Laminate Gloves + Face Shield + Chem-Resistant Apron High_Risk->PPE_High

Figure 1: PPE Selection Decision Tree based on volumetric and thermal risk factors.

Operational Protocols

A. Handling & Transfer[4][5]
  • Glassware: Use borosilicate glass. Avoid ground glass joints if possible, as amines can seize them; use Teflon sleeves or grease joints liberally.

  • Tools: Use disposable polypropylene or PTFE spatulas. Avoid metal spatulas if the compound is in solution with halogenated solvents, as this can catalyze degradation.

  • Weighing:

    • Tare the receiving vessel (with lid) inside the fume hood.

    • Transfer the solid/liquid.

    • Close the vessel before removing it from the hood to the balance. Never weigh open amine containers on a benchtop balance.

B. Reaction Quenching (Exotherm Control)

Amines are bases. Quenching reactions containing this compound with acid will generate significant heat.

  • Cooling: Cool the reaction mixture to 0°C before adding aqueous acid.

  • Dilution: Dilute the acid quencher (e.g., 1M HCl rather than Conc. HCl).

  • Rate: Add quencher dropwise, monitoring internal temperature.

Emergency Response & Spills

Warning: Do not use standard "clay" kitty litter for large amine spills; the heat of neutralization can be problematic.

Spill Response Workflow

Spill_Response Spill Spill Detected Assess Assess Volume & Location Spill->Assess Small_Spill < 10 mL (In Hood) Assess->Small_Spill Large_Spill > 10 mL (Or Outside Hood) Assess->Large_Spill Action_Small Absorb with Dry Sand/Vermiculite. Neutralize with dilute acetic acid. Small_Spill->Action_Small Action_Large Evacuate Area. Call EHS/HazMat. Do NOT attempt solo cleanup. Large_Spill->Action_Large Disposal Collect as Halogenated Organic Waste Action_Small->Disposal

Figure 2: Protocol for assessing and mitigating spills of fluorinated amino alcohols.

First Aid Specifics
  • Skin Contact: Flush with water for 15 minutes .[4] Do not use vinegar or acid to neutralize on the skin; this causes a secondary thermal burn.

  • Eye Contact: Flush for 15 minutes immediately. Hold eyelids open. Time is critical to prevent blindness.

  • HF Note: While free HF is not the primary hazard, if the compound has been subjected to high heat or strong acids, treat potential burns with Calcium Gluconate gel as a precaution if standard washing does not relieve pain [4].

Disposal & Waste Management

Proper disposal is critical due to the fluorine content. Incineration of fluorinated compounds requires scrubbers to capture HF gas.

Waste StreamClassificationContainer Labeling
Primary Waste Halogenated Organic "Contains Fluorinated Amines - CORROSIVE / TOXIC"
Aqueous Waste Basic Aqueous "Aqueous Waste (pH > 10) - Contains Fluorides"
Solid Waste Contaminated Debris "Gloves/Towels contaminated with Fluorinated Amine"

Prohibited Actions:

  • DO NOT mix with acidic waste streams (Risk of violent exotherm).

  • DO NOT mix with oxidizing waste (e.g., Nitric acid waste) - Risk of explosion.

  • DO NOT pour down the drain.[4][5] The fluorine content makes it a regulated pollutant [5].

References

  • PubChem. (2024).[6] (2R)-3-amino-2-fluoropropan-1-ol Compound Summary. National Library of Medicine. [Link]

  • Purdue University. (2024). Fluorine and HF Safety Guidelines. Department of Chemistry Safety Manual. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.